2-(methylamino)nicotinamide

描述

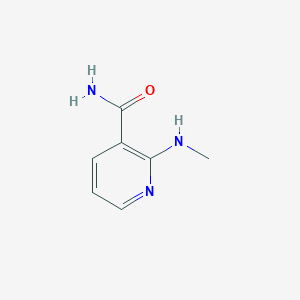

2-(Methylamino)pyridine-3-carboxamide is a heterocyclic compound with the molecular formula C7H9N3O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a methylamino group at the second position and a carboxamide group at the third position of the pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or acetonitrile, and the temperature is maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of 2-(Methylamino)pyridine-3-carboxamide may involve the use of continuous flow reactors to enhance efficiency and scalability. The process can be optimized by adjusting parameters such as solvent choice, temperature, and reaction time. Additionally, catalysts such as transition metals may be employed to improve reaction rates and yields .

化学反应分析

Types of Reactions

2-(Methylamino)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Cancer Chemoprevention and Therapy

Nicotinamide has been extensively studied for its potential role in cancer prevention and therapy. Research indicates that it can inhibit several enzymes involved in cancer progression and enhance DNA repair mechanisms.

Key Findings:

- Clinical Efficacy : Phase III clinical trials have shown that nicotinamide is effective in preventing non-melanoma skin cancer (NMSC). It is considered safe and well-tolerated at doses below 3 g/day, with minimal side effects reported compared to placebo groups .

- Mechanisms of Action : Nicotinamide acts as an inhibitor of sirtuin 1 (SIRT1) and poly ADP-ribose polymerase 1 (PARP1), both of which are involved in cellular repair processes. This inhibition may enhance the effectiveness of conventional cancer therapies like radiotherapy .

Table 1: Summary of Clinical Trials on Nicotinamide for Cancer Prevention

| Study Name | Population | Intervention | Outcome |

|---|---|---|---|

| ONTRAC Trial | High-risk patients | 500 mg/day NAM | Reduced incidence of NMSC |

| Canadian Pilot | Transplant recipients | 1000 mg/day NAM | Evaluating NMSC prevention |

Dermatological Applications

Nicotinamide is widely used in dermatology due to its anti-inflammatory and antioxidant properties.

Key Applications:

- Anti-Aging : Topical formulations containing nicotinamide have been shown to reduce signs of skin aging, such as fine lines and hyperpigmentation. Studies suggest that it enhances skin barrier function and increases collagen production .

- Treatment of Skin Conditions : It is effective in managing conditions like acne vulgaris, rosacea, and other inflammatory skin disorders. A study reported that a gel with 0.25% nicotinamide significantly alleviated rosacea symptoms .

Table 2: Efficacy of Nicotinamide in Dermatological Treatments

| Condition | Formulation | Efficacy Reported |

|---|---|---|

| Acne Vulgaris | Topical Gel | Reduced lesions by up to 50% |

| Rosacea | Gel (0.25% NAM) | Significant symptom relief after 4 weeks |

| Skin Aging | Cream (5% NAM) | Improved skin texture and elasticity |

Neuroprotective Effects

Emerging research indicates that nicotinamide may have neuroprotective effects, potentially beneficial in conditions like Alzheimer’s disease and Parkinson’s disease.

Mechanisms:

- NAD+ Precursor : As a precursor to NAD+, nicotinamide plays a crucial role in cellular energy metabolism, which is vital for neuronal health. Increased NAD+ levels can enhance mitochondrial function and protect against neurodegeneration .

- Clinical Evidence : Preclinical studies suggest that nicotinamide can reduce neuroinflammation and improve cognitive functions in animal models of neurodegenerative diseases .

作用机制

The mechanism of action of 2-(Methylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antibacterial activity, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. Additionally, the compound may modulate signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects .

相似化合物的比较

2-(Methylamino)pyridine-3-carboxamide can be compared with other similar compounds such as:

2-Aminopyridine: Lacks the carboxamide group, making it less versatile in certain chemical reactions.

3-Carboxamidopyridine: Lacks the methylamino group, which may affect its biological activity.

2-(Ethylamino)pyridine-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group, which may influence its reactivity and applications.

The uniqueness of 2-(Methylamino)pyridine-3-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

2-(Methylamino)nicotinamide, also known as 2-(methylamino)pyridine-3-carboxamide, is a heterocyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C7H9N3O

- Molecular Weight : 151.16 g/mol

-

Chemical Structure :

The compound features a methylamino group at the second position and a carboxamide group at the third position of the pyridine ring, which contributes to its unique biological properties.

This compound exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. This inhibition can lead to increased levels of nicotinamide and subsequently enhance NAD+ synthesis, which is crucial for cellular metabolism and energy production.

- Antimicrobial Activity : Research indicates that this compound has activity against Mycobacterium tuberculosis, suggesting its potential as an antibacterial agent. The compound interferes with bacterial metabolic pathways, thereby inhibiting growth.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory responses by regulating cytokine production, including TNF-α and IL-6, which are critical in inflammatory processes .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Biological Activity | Evidence/Source |

|---|---|

| Inhibition of NNMT | |

| Antimicrobial against M. tuberculosis | |

| Modulation of inflammatory cytokines | |

| Potential neuroprotective effects |

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The mechanism was linked to its ability to disrupt bacterial metabolic pathways, leading to cell death. This finding has significant implications for developing new treatments for tuberculosis.

Case Study 2: Impact on Inflammation

In a controlled experiment involving human cell lines, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. These results suggest that the compound could be beneficial in conditions characterized by chronic inflammation .

Case Study 3: Neuroprotective Effects

Recent animal studies have indicated that supplementation with this compound may improve cognitive function in models of neurodegenerative diseases by enhancing NAD+ levels. This effect is thought to be mediated through increased neuronal survival and improved energy metabolism .

属性

IUPAC Name |

2-(methylamino)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7-5(6(8)11)3-2-4-10-7/h2-4H,1H3,(H2,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBVURADALKRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。